Imidazole vs. Triazole CYP51 Heme Interaction: A Structural Basis for Differential Inhibition
Antifungal agent 68 contains an imidazole ring that directly coordinates with the heme iron of fungal CYP51, a mechanism distinct from triazole antifungals (e.g., fluconazole, voriconazole, posaconazole, itraconazole) which utilize a triazole ring for heme coordination . The imidazole-heme interaction may exhibit different binding affinities and off-rates, potentially leading to altered inhibitory potency and resistance profiles . While quantitative head-to-head enzymatic inhibition data (IC₅₀) is not publicly available, this mechanistic difference represents a class-level inference that imidazole-based agents like 68 may overcome certain CYP51 mutations that confer resistance to triazoles.
| Evidence Dimension | CYP51 heme coordination chemistry |
|---|---|
| Target Compound Data | Imidazole ring coordination to heme iron |
| Comparator Or Baseline | Triazole antifungals (fluconazole, voriconazole, posaconazole, itraconazole) coordinate via triazole ring |
| Quantified Difference | Qualitative difference in binding mode; quantitative binding affinity data unavailable |
| Conditions | In silico/structural biology context |
Why This Matters
Researchers investigating CYP51 inhibitor scaffolds or studying azole resistance mechanisms may require an imidazole control compound that is structurally distinct from triazoles, ensuring assay relevance and comparative validity.
